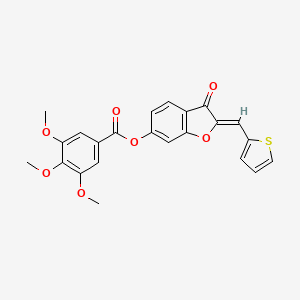

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran-based ester derivative characterized by a thiophene-substituted methylene group at the C2 position of the benzofuran core and a 3,4,5-trimethoxybenzoate ester at the C6 position. The Z-configuration of the methylene double bond is critical for its stereochemical properties and interaction with biological targets .

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-26-19-9-13(10-20(27-2)22(19)28-3)23(25)29-14-6-7-16-17(11-14)30-18(21(16)24)12-15-5-4-8-31-15/h4-12H,1-3H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDXAYAQJDAEM-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate can be represented as follows:

This compound features a benzofuran moiety linked to a thiophene ring and a trimethoxybenzoate group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives containing thiophene and benzofuran rings have shown significant antibacterial and antifungal properties. For instance, compounds similar to the one have been tested against various Gram-positive and Gram-negative bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .

- Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. Compounds with similar configurations have been shown to scavenge reactive oxygen species (ROS), thus providing neuroprotective effects in cellular models of oxidative stress .

- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Receptor Modulation : It may interact with various cellular receptors that mediate immune responses or neuronal signaling.

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial activity of synthesized benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substituents displayed superior antibacterial properties compared to their unsubstituted counterparts .

- Neuroprotective Effects : In vitro studies demonstrated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate significantly reduced neuronal death in models of ischemia/reperfusion injury. This effect was attributed to their ability to scavenge ROS and modulate ion channel activity .

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their physicochemical properties, emphasizing differences in substituents, molecular weight, and stereochemistry:

Key Findings from Structural Comparisons

Impact of Thiophene vs. Methyl substitution on the thiophene (as in ) increases hydrophobicity but may reduce metabolic stability due to steric hindrance.

Role of Methoxy Substituents :

- The 3,4,5-trimethoxybenzoate group in the target compound provides strong electron-donating effects, which are critical for π-π stacking interactions in biological systems. Analogs with fewer methoxy groups (e.g., 3,4-dimethoxy or 2,6-dimethoxy ) show reduced polarity and altered binding affinities.

Cyclohexanecarboxylate derivatives exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Stereochemical Consistency : All analogs retain the Z-configuration at the methylene double bond, preserving planarity and conjugation with the benzofuran core—a feature critical for maintaining electronic and spatial compatibility with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.